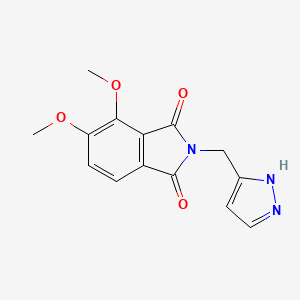

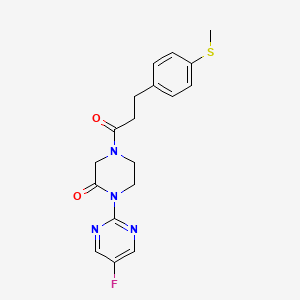

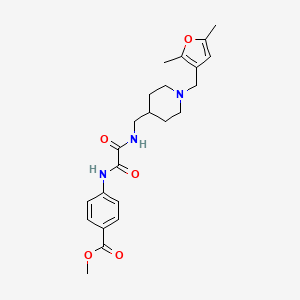

![molecular formula C19H18N2O3S2 B2400483 Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate CAS No. 1021039-63-3](/img/structure/B2400483.png)

Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is a heterocyclic compound . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Benzothiazoles have been synthesized and evaluated for anti-tubercular activity .

Synthesis Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The aromaticity of benzothiazole is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用

Synthesis and Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs , including compounds structurally similar to Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate, have been synthesized and evaluated for their antitumor activity. These compounds were tested in vitro against 60 human tumor cell lines by the National Cancer Institute (NCI), displaying potential anticancer activity. Specifically, one analog exhibited significant activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, demonstrating a broad spectrum of activity across all tumor cell lines tested (El-Subbagh, Abadi, & Lehmann, 1999).

Photophysical and Singlet Oxygen Activation Properties

Ethyl 2-Arylthiazole-5-carboxylates were synthesized and their photophysical properties studied, alongside their ability to activate singlet oxygen. The compounds showed fluorescence, potentially due to dual emission from different excited states, and were tested as singlet oxygen sensitizers. This suggests their potential application in photo-oxidative processes, highlighting their interesting photophysical characteristics and their role as functional materials in singlet oxygen activation (Amati et al., 2010).

作用機序

While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been found to exhibit anti-tubercular activity . Molecular docking studies suggest that some benzothiazole derivatives bind to the catalytic site of the enzyme ATP Phosphoribosyltransferase (HisG), which might be attributed to their anti-TB potential .

特性

IUPAC Name |

ethyl 2-(3-phenylsulfanylpropanoylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-2-24-18(23)13-8-9-15-16(12-13)26-19(20-15)21-17(22)10-11-25-14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGSTXCUOJFKLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)

![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)